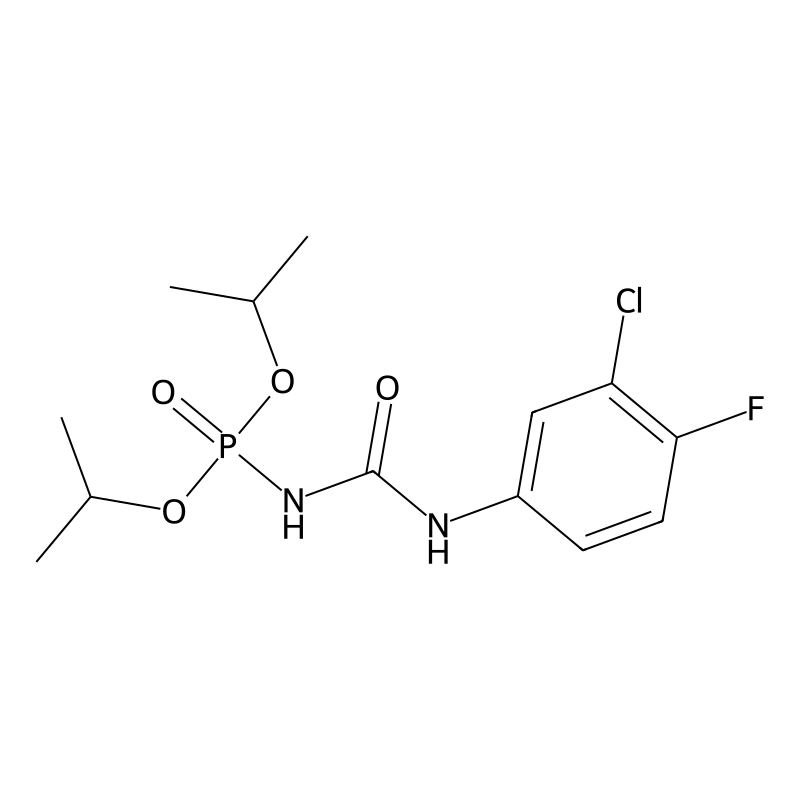

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea is a phosphonate compound characterized by the presence of a diisopropylphosphonato group attached to a urea structure. This compound features a 3-chloro-4-fluorophenyl moiety, which contributes to its unique chemical properties and potential biological activities. The molecular formula is C13H18ClF N2O3P, and it has a molecular weight of approximately 304.73 g/mol. The compound’s structure can be represented as follows:

textO || R1-N-C-N-R2 | | R3-P(=O)(O-)

Where is the 3-chloro-4-fluorophenyl group, and and are the isopropyl groups from the diisopropylphosphonato moiety.

The chemical reactivity of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea can be attributed to its functional groups. The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide. Additionally, the phosphorus atom in the diisopropylphosphonato group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea exhibit significant biological activities, particularly antimicrobial effects. For instance, studies have shown that derivatives of this compound class possess activity against various bacterial strains and fungi . The presence of halogen atoms (chlorine and fluorine) in the aromatic ring enhances lipophilicity, potentially increasing membrane permeability and biological efficacy.

The synthesis of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea typically involves several steps:

- Preparation of Diisopropylphosphonate: Diisopropylphosphite is reacted with an appropriate halide to form the diisopropylphosphonato group.

- Formation of Urea: The urea structure can be synthesized from the reaction of an amine with carbon dioxide or phosgene.

- Coupling Reaction: The diisopropylphosphonato group is then coupled with the urea derivative containing the 3-chloro-4-fluorophenyl moiety through a nucleophilic substitution mechanism.

This multi-step synthesis allows for the introduction of various substituents on both the urea and phosphonate groups, enabling the development of a range of derivatives with tailored properties.

1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea has potential applications in various fields:

- Agriculture: As a pesticide or herbicide due to its antimicrobial properties.

- Pharmaceuticals: As a lead compound for developing new antimicrobial agents or other therapeutic drugs.

- Material Science: In the formulation of polymers or coatings that require enhanced antimicrobial properties.

Interaction studies involving 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Preliminary data suggests that this compound may interact with specific microbial enzymes, inhibiting their function and leading to antimicrobial activity .

Several compounds share structural similarities with 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea, including:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)urea | Structure | Lacks phosphonate group; primarily studied for its antitumor activity. |

| Diethyl phosphonoacetate | Structure | Contains an ester instead of a urea; used in organic synthesis as an intermediate. |

| N,N-Diisopropylurea | Structure | Lacks phosphonate; used as a solvent and reagent in organic reactions. |

Uniqueness

The uniqueness of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea lies in its combination of both phosphonate and urea functionalities, which may confer distinct biological activities not found in compounds lacking either group. This dual functionality allows for enhanced interaction with biological targets, potentially leading to novel applications in medicinal chemistry and agriculture.